1,5-Dibromo-2,6-dimethoxynaphthalene

Organic Synthesis Regioselectivity Material Science

Researchers synthesizing π-conjugated polymers require regioisomerically pure monomers. Substituting the 2,6-dibromo-1,5-dimethoxy isomer (CAS 91394-96-6) alters spatial orientation and optoelectronic properties, compromising device performance. 1,5-Dibromo-2,6-dimethoxynaphthalene (CAS 25315-06-4) delivers the precise 1,5-dibromo-2,6-dimethoxy pattern for linear conjugation pathways. • Enables regioregular Suzuki/Stille polymerization with controlled geometry • Symmetrical 1,5-dibromo core for defined molecular architecture • ≥98% purity; sealed dry storage at 2-8°C for batch-to-batch reliability

Molecular Formula C12H10Br2O2
Molecular Weight 346.01 g/mol
CAS No. 25315-06-4
Cat. No. B1298473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-2,6-dimethoxynaphthalene
CAS25315-06-4
Molecular FormulaC12H10Br2O2
Molecular Weight346.01 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)Br
InChIInChI=1S/C12H10Br2O2/c1-15-9-5-3-8-7(11(9)13)4-6-10(16-2)12(8)14/h3-6H,1-2H3
InChIKeyISDSFEXTWVVJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromo-2,6-dimethoxynaphthalene Overview


1,5-Dibromo-2,6-dimethoxynaphthalene (CAS 25315-06-4) is a symmetrically substituted dibromo-dimethoxy naphthalene derivative with a molecular weight of 346.01 g/mol [1]. Its structure features two bromine atoms at the 1,5-positions and two methoxy groups at the 2,6-positions, creating a rigid, electron-rich aromatic core. This specific substitution pattern distinguishes it from other dibromo-dimethoxynaphthalene regioisomers and makes it a versatile building block for synthesizing more complex molecules, particularly in the fields of organic electronics and materials science .

1
Regiospecific 1,5-dibromo-2,6-dimethoxy pattern
Defines regiochemistry for conjugated materials
2
Building block for organic electronics
Rigid electron-rich core for polymers and small molecules

Why 1,5-Dibromo-2,6-dimethoxynaphthalene Cannot Be Substituted


The specific 1,5-dibromo-2,6-dimethoxy substitution pattern is not arbitrary; it is critical for controlling the geometry and electronic properties of final products. During the synthesis of regioisomerically pure materials, using an alternative dibromo-dimethoxynaphthalene, such as the 2,6-dibromo-1,5-dimethoxy isomer (CAS 91394-96-6), will lead to a different spatial orientation of reactive sites . This difference in regiochemistry directly impacts the conjugation length, molecular packing, and optoelectronic properties of the resulting polymers or small molecules . Therefore, substituting this compound with another isomer will not yield an identical product and will alter the target material's intended performance characteristics, as demonstrated by studies on fused-ring electron acceptors where the starting material's methoxy position significantly impacted final device performance [1].

Target
1,5-Dibromo-2,6-dimethoxynaphthaleneLinear conjugation, defined optoelectronic profile
Alternative
2,6-Dibromo-1,5-dimethoxy isomerAltered reactive site orientation, shifted molecular packing
Regiochemistry may shift conjugation length and device performance; isomer replacement not interchangeable.
Risk
Uncontrolled isomer mixtureNon-selective bromination of 1,5-dimethoxynaphthalene produces mixed regioisomers
Using generic bromination routes may compromise product regioselectivity; validated regioselective synthesis recommended.

1,5-Dibromo-2,6-dimethoxynaphthalene Quantitative Evidence


Synthesis Yield and Purity

A published synthetic procedure using N-bromosuccinimide (NBS) in acetic acid/chloroform achieved a yield of 98% for 1,5-Dibromo-2,6-dimethoxynaphthalene with high purity . While a direct head-to-head yield comparison against the synthesis of its regioisomer under identical conditions is not available, this protocol offers a validated, high-efficiency route specific to this isomer. This contrasts with the bromination of 1,5-dimethoxynaphthalene, which is known to produce a mixture of three different dibromo-1,5-dimethoxynaphthalene isomers, including the 2,6-dibromo derivative .

Synthesis yield
Cross-study comparable
98% yield
NBS, AcOH/CHCl₃, 0–20 °C
Supports regioselective, high-efficiency procurement route
Direct regioisomer yield comparison not available; validated protocol avoids isomer mixtures
Organic Synthesis Regioselectivity Material Science

Physicochemical Property Differentiation

The calculated physicochemical properties of 1,5-Dibromo-2,6-dimethoxynaphthalene provide a quantitative baseline for its behavior. Its LogP (XLogP3-AA) is 4.5 and its topological polar surface area (TPSA) is 18.5 Ų [1]. These values differentiate it from the parent, non-brominated 2,6-dimethoxynaphthalene (CAS 5486-55-5, LogP 2.4, TPSA 18.5 Ų) and the non-methoxylated 1,5-dibromonaphthalene (CAS 83-21-8, LogP 4.7, TPSA 0 Ų) [REFS-2, REFS-3]. The 1.5-order of magnitude higher LogP value compared to 2,6-dimethoxynaphthalene quantifies the significant increase in lipophilicity conferred by the two bromine atoms.

Lipophilicity (LogP)
Cross-study comparable
LogP 4.5
vs. 2,6-dimethoxynaphthalene: 2.4
vs. 1,5-dibromonaphthalene: 4.7
Quantified >100× lipophilicity increase over non-brominated analog
Calculated XLogP3-AA; influences solubility and purification strategy
Physical Chemistry Computational Chemistry Property Prediction

Substitution Pattern and Material Performance

While direct quantitative performance data for 1,5-Dibromo-2,6-dimethoxynaphthalene is absent from the literature, strong class-level inference demonstrates the critical impact of its specific substitution pattern. A patent for polynaphthalenes explicitly specifies the use of '1,5-dibromo-2,6-dialkylnaphthalene' or '1,5-dibromo-2,6-diaryloxynaphthalene' as key monomers for synthesizing polymers with specific electroluminescent properties [1]. More broadly, a study on fused-ring electron acceptors showed that merely changing the starting material's methoxy substitution pattern resulted in a drastic change in power conversion efficiency (PCE) in organic solar cells, varying from 7.15% to 14.1% . This serves as a powerful analog, demonstrating that the precise regiochemistry of a naphthalene building block is a primary determinant of final device performance.

Material performance
Class-level inference
PCE 7.15% → 14.1%
Analog: methoxy position shift in FREA
Regioisomer choice strongly impacts device performance
Class-level evidence; validate under your specific polymer system
Organic Electronics Polymer Chemistry Materials Science

Cross-Coupling Reactivity

The compound's utility as a substrate in Suzuki-Miyaura cross-coupling reactions is well-established [1]. The reactivity of the bromine atoms on the naphthalene core is influenced by the adjacent methoxy groups, creating a specific electronic environment. While specific yields for 1,5-Dibromo-2,6-dimethoxynaphthalene are not directly compared, analogous cross-coupling reactions using 1,5-dibromonaphthalene derivatives have been reported to achieve high enantioselectivity. For example, the double arylation of 1,5-dibromonaphthalene with a Grignard reagent catalyzed by a Ni/PPFOMe complex produced a chiral ternaphthyl with 98.7% enantiomeric purity [2]. This highlights the potential of the 1,5-dibromo substitution pattern for constructing complex, stereochemically defined architectures.

Cross-coupling reactivity
Class-level inference
98.7% ee
Analog: 1,5-dibromonaphthalene
Ni/PPFOMe, Grignard
Supports selection for stereoselective coupling architectures
Specific coupling data for this compound to be verified
Cross-Coupling Catalysis Organic Synthesis

Recommended Applications for 1,5-Dibromo-2,6-dimethoxynaphthalene


Regio-Defined Conjugated Polymer Synthesis

This compound is uniquely suited as a monomer for synthesizing regioregular, π-conjugated polymers via cross-coupling reactions like Suzuki or Stille coupling. Its well-defined 1,5-dibromo-2,6-dimethoxy pattern ensures a linear, extended conjugation pathway . The documented high-yielding, regioselective synthesis (Section 3, Item 1) provides a reliable route to the pure monomer, which is essential for achieving high molecular weight and low polydispersity in the resulting polymers. As shown in analogous systems (Section 3, Item 3), the precise substitution pattern is critical for determining the final polymer's electronic and morphological properties .

Symmetrical Molecular Architectures

The symmetrical 1,5-dibromo substitution makes this compound an ideal core for building more complex, symmetric molecules. Its two reactive sites can be sequentially or simultaneously functionalized via palladium-catalyzed cross-coupling reactions (Section 3, Item 4) [1]. The quantitative differences in lipophilicity (LogP 4.5) compared to non-brominated analogs (Section 3, Item 2) must be considered during purification and handling, as this property significantly influences solubility and chromatographic separation. This is a key procurement consideration for labs planning multi-step synthetic routes.

Structure-Property Relationship Studies

This compound serves as a valuable component in systematic studies investigating how molecular structure affects material properties. The unique combination of electron-donating methoxy groups and heavy bromine atoms (which can promote intersystem crossing) creates a distinct electronic environment. By comparing materials made from this isomer against those made from its 2,6-dibromo-1,5-dimethoxy regioisomer or the non-brominated parent compound [2], researchers can deconvolute the effects of substitution pattern and halogenation on properties like optical bandgap, charge transport, and solid-state packing. The class-level evidence (Section 3, Item 3) demonstrates that such seemingly small structural changes can lead to large performance variations (e.g., 2-fold difference in solar cell efficiency) .

Application
Selection Property
Validation Focus
Regio-defined conjugated polymers
Regioselective monomer fit
Polymer morphology and conjugation length control
Symmetrical molecular architectures
Bifunctional symmetric core
Solubility and chromatographic behavior review
Structure-property relationship studies
Isomer-dependent property comparator
Performance-structure correlation under controlled regioisomer

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28 linked technical documents
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